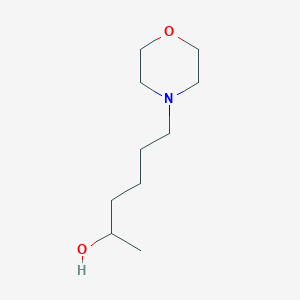

6-Morpholinohexan-2-ol

Description

Significance of Morpholine-Containing Structures in Organic Synthesis

The morpholine (B109124) ring, a heterocyclic motif containing both an amine and an ether functional group, is a cornerstone in the field of organic synthesis. atamankimya.comwikipedia.org Its presence in a molecule can confer advantageous physicochemical, biological, and metabolic properties. sci-hub.se This has led to the widespread use of morpholine as a building block in the creation of a diverse array of compounds, including pharmaceuticals and agrochemicals. atamankimya.comjchemrev.com For instance, the morpholine structure is integral to the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. atamankimya.comwikipedia.org The ring's structural features, particularly the ether oxygen which withdraws electron density from the nitrogen, render the amine less basic and nucleophilic than similar secondary amines like piperidine (B6355638). atamankimya.comwikipedia.org This unique electronic characteristic influences its reactivity and makes it a valuable component in designing molecules with specific biological activities. sci-hub.se The versatility of the morpholine scaffold allows for a wide range of chemical modifications, enabling the synthesis of compounds with varied pharmacological profiles, including analgesic, anti-inflammatory, and antibacterial properties. jchemrev.comchemicalbook.com

Overview of Alcohol and Amine Functionalities in Advanced Chemical Systems

Alcohol and amine functionalities are among the most ubiquitous and fundamental building blocks in organic chemistry and are prevalent in biomass. rug.nl These groups are central to the structure of countless biologically active compounds and are pivotal in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. rug.nlnih.gov The ability to catalytically functionalize C-H bonds adjacent to these groups has become a powerful strategy in organic synthesis for constructing complex molecular architectures. acs.org

The development of catalytic systems for the oxidation of alcohols and amines has been a significant area of research. nih.govnih.gov For example, copper/nitroxyl catalyst systems have proven effective for the aerobic oxidative coupling of alcohols and amines to form amides, a reaction of immense importance in pharmaceutical synthesis. nih.govacs.org These reactions often exhibit high chemoselectivity, allowing for the transformation of specific functional groups while leaving others intact. nih.govnih.gov The interplay between alcohol and amine groups within the same molecule can lead to unique reactivity and provides a platform for developing novel synthetic methodologies. rug.nlacs.org

Identification of 6-Morpholinohexan-2-ol as a Unique Research Target

This compound emerges as a noteworthy research target due to its specific combination of a morpholine ring, a secondary alcohol, and a six-carbon aliphatic chain. This particular arrangement of functional groups makes it an interesting subject for synthetic and mechanistic studies. The condensation of morpholine with 1-chloro-6-hexanol yields 6-morpholinohexan-1-ol, a closely related precursor, in a high-yield reaction, highlighting the accessibility of this structural framework. dss.go.th The presence of both a nucleophilic morpholine nitrogen and a hydroxyl group on a flexible hexyl linker allows for a range of potential chemical transformations and intramolecular interactions.

The chirality of the secondary alcohol at the 2-position introduces another layer of complexity and potential for stereoselective synthesis and applications. Chiral alcohols are crucial intermediates in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry can dictate biological activity. The study of compounds like this compound can therefore contribute to the development of new synthetic methods and the understanding of structure-activity relationships in more complex molecules.

Scope and Objectives of Academic Investigations on this compound

Academic investigations into this compound and related structures typically encompass several key areas. A primary objective is the development of efficient and novel synthetic routes to this and similar molecules. This includes exploring different catalytic systems and reaction conditions to optimize yield and stereoselectivity. dss.go.th

Another significant focus is the exploration of the compound's chemical reactivity. Researchers may investigate the selective functionalization of either the morpholine nitrogen or the secondary alcohol. For instance, the alcohol can be oxidized to a ketone, or the morpholine can be used as a directing group for other transformations. dss.go.th The flexible hexyl chain allows for the study of intramolecular cyclizations or other reactions where the two functional groups can interact.

Furthermore, while this article does not delve into biological activity, a broader academic objective for studying such compounds often involves their potential as intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. The unique combination of a heterocyclic amine and a chiral alcohol makes this compound a valuable model system for exploring fundamental concepts in organic synthesis and reactivity.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C10H21NO2 | 187.28 | Contains a morpholine ring and a secondary alcohol on a hexyl chain. |

| Morpholine | C4H9NO | 87.12 | A heterocyclic compound with both amine and ether functional groups. atamankimya.comwikipedia.org |

| 2-Hexanol | C6H14O | 102.17 | A secondary alcohol with a six-carbon chain. nih.gov |

| 6-Chloro-2-hexanol | C6H13ClO | 136.62 | A chiral secondary alcohol with a chlorine atom on the hexyl chain. |

Structure

3D Structure

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

6-morpholin-4-ylhexan-2-ol |

InChI |

InChI=1S/C10H21NO2/c1-10(12)4-2-3-5-11-6-8-13-9-7-11/h10,12H,2-9H2,1H3 |

InChI Key |

ZLQIMPNKSZEYPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCN1CCOCC1)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Morpholinohexan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lookchem.comdss.go.th For 6-Morpholinohexan-2-ol, the primary strategic disconnections involve the carbon-nitrogen bond of the morpholine (B109124) moiety and the carbon-oxygen bond of the secondary alcohol.

A logical retrosynthetic pathway for this compound (I) begins with the disconnection of the C-O bond of the secondary alcohol. This is a functional group interconversion (FGI) that points to the precursor ketone, 6-morpholinohexan-2-one (II). This ketone is a key intermediate in the synthesis.

The next disconnection breaks the C-N bond between the hexyl chain and the morpholine ring. This leads to two synthons: a 6-oxohexyl cation and a morpholinide anion. The synthetic equivalents for these are 6-halo-hexan-2-one (III), such as 6-bromohexan-2-one (B30552), and morpholine (IV), respectively.

Further retrosynthesis of the 6-bromohexan-2-one intermediate (III) can proceed via two main pathways. One approach involves the bromination of hexan-2-one (V). ontosight.ai An alternative route constructs the carbon skeleton from smaller fragments, for instance, through the reaction of δ-valerolactone (VI) with an organometallic reagent like methyl lithium to form 6-hydroxyhexan-2-one (B1596095) (VII), mdpi.com which can then be converted to the bromo derivative.

| Precursor/Starting Material | Chemical Structure | Role in Synthesis |

| 6-Bromohexan-2-one | Br-(CH₂)₄-C(O)CH₃ | Key intermediate for nucleophilic substitution with morpholine. |

| 6-Hydroxyhexan-2-one | HO-(CH₂)₄-C(O)CH₃ | Precursor to 6-bromohexan-2-one or can be used in reductive amination. mdpi.com |

| Hexan-2-one | CH₃(CH₂)₃C(O)CH₃ | Starting material for the synthesis of 6-bromohexan-2-one via bromination. ontosight.ai |

| δ-Valerolactone | C₅H₈O₂ | A five-carbon starting material for building the hexan-2-one skeleton. mdpi.com |

| Morpholine | C₄H₉NO | Nucleophile for incorporation of the morpholine ring. |

| 1,3-Bromochloropropane | Br(CH₂)₃Cl | A building block for the synthesis of 6-bromo-2-hexanone through a multi-step process. chembk.com |

| Ethyl acetoacetate (B1235776) | CH₃C(O)CH₂C(O)OC₂H₅ | Used in conjunction with 1,3-bromochloropropane to construct the carbon backbone. chembk.com |

Synthetic Logic for Carbon Skeleton Construction

The formation of the six-carbon chain with a carbonyl group at the second position is a critical aspect of the synthesis. One efficient method involves the nucleophilic addition of an organometallic reagent to a lactone. For instance, the reaction of δ-valerolactone with methyl lithium provides a direct route to 6-hydroxyhexan-2-one. mdpi.com This method is advantageous as it establishes the required carbon framework and introduces a hydroxyl group that can be later converted to a leaving group for subsequent reactions.

Alternatively, starting with a pre-formed six-carbon chain like hexan-2-one simplifies the initial steps. The challenge then lies in the selective functionalization of the terminal carbon (C6) to introduce a leaving group, such as bromine, without interfering with the ketone functionality.

A more classical approach involves the use of ethyl acetoacetate as a starting point. It can be alkylated with a suitable three-carbon electrophile, such as 1,3-bromochloropropane, followed by a series of reactions including cyclization, ring-opening, and decarboxylation to yield the desired substituted hexanone skeleton. chembk.com

Development and Optimization of Classical Synthetic Routes

The synthesis of this compound can be accomplished through several classical organic reactions. The optimization of these routes depends on factors such as yield, purity, and the availability of starting materials.

Nucleophilic Substitution Approaches to the Hexyl Chain

A key step in the synthesis is the formation of the C-N bond between the hexyl chain and the morpholine ring. This is typically achieved through a nucleophilic substitution reaction, most commonly an SN2 reaction.

The substrate for this reaction is a 6-halo-hexan-2-one, with 6-bromohexan-2-one being a common choice due to the good leaving group ability of the bromide ion. The synthesis of 6-bromohexan-2-one can be achieved by several methods:

Oxidation of 6-bromohexan-2-ol: This method involves the oxidation of the corresponding secondary alcohol using reagents like pyridinium (B92312) chlorochromate (PCC).

Bromination of hexan-2-one: Direct bromination of hexan-2-one can be employed, though care must be taken to control the regioselectivity of the reaction. ontosight.ai

From 1,3-bromochloropropane and ethyl acetoacetate: This multi-step synthesis involves the initial formation of 2-methyl-3-ethoxycarbonyl-5,6-dihydropyran, which is then treated with hydrobromic acid and sulfuric acid to yield 6-bromo-2-hexanone. chembk.com

Once 6-bromohexan-2-one is obtained, it is reacted with morpholine in a suitable solvent. The reaction of haloalkanes with morpholine to form the corresponding N-substituted morpholine is a well-established transformation. rsc.org The reaction typically proceeds under mild heating to ensure a reasonable reaction rate.

Reductive Amination Strategies for Morpholine Incorporation

While nucleophilic substitution is a direct method, reductive amination represents an alternative strategy for incorporating the morpholine moiety. rsc.org This approach would typically start from a precursor containing a carbonyl group at the C6 position, such as hexane-2,6-dione.

The process involves the reaction of the dione (B5365651) with morpholine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the ketone. rsc.org However, this approach may present challenges in terms of selectivity between the two carbonyl groups of the starting dione.

A more plausible reductive amination route would involve the reaction of 6-oxohexanal with morpholine, followed by reduction. This would require the selective oxidation of 6-hydroxyhexan-2-one, which can be challenging.

Direct and Indirect Approaches to the Secondary Alcohol Functionality

The final step in the synthesis of this compound is the reduction of the ketone functionality in 6-morpholinohexan-2-one to a secondary alcohol. This is a standard transformation in organic synthesis and can be achieved with high efficiency using various reducing agents.

Direct Reduction:

The most common and direct method is the use of hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is well-suited for the reduction of ketones in the presence of other functional groups like the tertiary amine of the morpholine ring. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

| Reducing Agent | Solvent | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0°C to room temperature (less common due to higher reactivity) |

Lithium aluminum hydride (LiAlH₄) can also be used, but it is a much more powerful reducing agent and may not be necessary for this simple transformation. Its higher reactivity also requires more stringent anhydrous reaction conditions.

Indirect Approaches:

Indirect methods for the formation of the secondary alcohol are less common for this specific target but could involve strategies such as the Meerwein-Ponndorf-Verley (MPV) reduction. This method uses an aluminum alkoxide catalyst, such as aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. However, for a straightforward ketone reduction, direct hydride reduction is generally preferred for its simplicity and high yield.

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of this compound requires careful control over the reactivity of different functional groups and positions within the precursor molecules.

Selective Functionalization of Polyfunctional Precursors

One common strategy involves the use of precursors that contain multiple reactive sites. The challenge lies in selectively functionalizing one site over others. For instance, starting with a molecule containing both a halide and a double bond, a nucleophilic substitution reaction with morpholine can be performed, followed by a regioselective hydration or hydroboration-oxidation of the alkene to introduce the hydroxyl group at the C-2 position.

Another approach utilizes diol precursors. For example, the selective protection of the primary alcohol in a 1,5-hexanediol (B1582509) allows for the subsequent conversion of the remaining secondary alcohol into a leaving group. This is followed by nucleophilic substitution with morpholine and deprotection to yield this compound. The choice of protecting groups and reaction conditions is crucial to ensure high selectivity.

A documented synthesis involves the N-alkylation of morpholine with 6-bromo-1-hexene, followed by hydration of the terminal double bond. This method, however, can lead to a mixture of regioisomers (the desired 2-ol and the undesired 1-ol), necessitating careful control of the hydration conditions.

Control of Reaction Site Specificity (e.g., C-2 alcohol vs. other positions)

Achieving specificity for the C-2 alcohol is a key challenge in the synthesis of this compound. When starting from a precursor like 5-hexen-2-one, the ketone at the C-2 position can be selectively reduced to an alcohol after the introduction of the morpholine moiety at the C-6 position. This reduction can be achieved using various reducing agents, and the choice of reagent can influence the stereochemical outcome if a chiral product is desired.

Alternatively, starting from hex-5-en-1-ol, an N-alkylaminochlorination reaction can be employed. This reaction, catalyzed by an iron complex, introduces a morpholine group and a chlorine atom across the double bond. A subsequent nucleophilic substitution of the chlorine atom with a hydroxide (B78521) group can yield a mixture of products, including the desired this compound. amazonaws.com The regioselectivity of this reaction is influenced by the catalyst and reaction conditions. amazonaws.com

Asymmetric Synthesis and Stereochemical Control of this compound

The C-2 position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images called enantiomers. msu.edulibretexts.org In many pharmaceutical applications, only one enantiomer exhibits the desired biological activity. wikipedia.org Therefore, methods for the asymmetric synthesis of a single enantiomer are of significant importance. researchgate.netchiralpedia.com

Enantioselective Approaches to the C-2 Chiral Center

Asymmetric synthesis can be achieved using chiral catalysts, which create a chiral environment that favors the formation of one enantiomer over the other. wikipedia.orgchiralpedia.com

Transition Metal Catalysis: Chiral transition metal complexes are widely used for various asymmetric transformations. chiralpedia.com For the synthesis of chiral this compound, an asymmetric reduction of a suitable precursor ketone, such as 6-morpholinohexan-2-one, can be employed. Catalysts based on metals like ruthenium, rhodium, or iridium, combined with chiral ligands, can facilitate this reduction with high enantioselectivity. chiralpedia.com The specific ligand and metal combination are critical for achieving high yields and enantiomeric excess (ee). u-tokyo.ac.jprsc.orgnih.gov

Organocatalysis: In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. wikipedia.orgscirp.orgunibo.it Chiral amines, amino acids, or phosphoric acids can catalyze reactions with high stereocontrol. scirp.orgsioc-journal.cn For instance, the asymmetric aldol (B89426) reaction between morpholinoacetaldehyde and a suitable three-carbon nucleophile, catalyzed by a chiral proline derivative, could be a potential route to a precursor of chiral this compound. scirp.org Another approach could involve the kinetic resolution of racemic this compound using a chiral acylating agent in the presence of an organocatalyst.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative for asymmetric synthesis. nih.govresearchgate.netmdpi.comresearchgate.net

Enzyme-Mediated Reductions: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional stereoselectivity. nih.gov The asymmetric reduction of 6-morpholinohexan-2-one using a specific KRED can produce either the (R)- or (S)-enantiomer of this compound, depending on the enzyme chosen. frontiersin.orgnih.gov This method is often performed under mild reaction conditions and can achieve very high enantiomeric excesses. researchgate.netnih.gov Ene reductases are another class of enzymes that can stereoselectively reduce carbon-carbon double bonds, which could be applied to a precursor of this compound. polimi.it

The following table summarizes some potential enzymatic approaches:

| Enzyme Class | Precursor | Product | Key Advantage |

| Ketoreductase (KRED) | 6-Morpholinohexan-2-one | (R)- or (S)-6-Morpholinohexan-2-ol | High enantioselectivity, mild reaction conditions |

| Ene Reductase | 6-Morpholinohex-4-en-2-ol | (R)- or (S)-6-Morpholinohexan-2-ol | Creation of multiple stereocenters in one step |

| Lipase | Racemic this compound | Enantiopure this compound and acylated enantiomer | Kinetic resolution to separate enantiomers |

| Amine Dehydrogenase (AmDH) | 6-Hydroxyhexan-2-one | (R)- or (S)-6-aminohexan-2-ol (precursor to be morpholated) | Direct amination of a keto-alcohol precursor |

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a chemical transformation in a stereoselective manner, after which they are removed. wikipedia.org This strategy is widely used for creating specific stereocenters, such as the C2 hydroxyl group in the backbone of this compound. One of the most powerful applications of this strategy is the Evans aldol reaction, which utilizes chiral oxazolidinone auxiliaries to achieve highly diastereoselective carbon-carbon bond formations. harvard.eduresearchgate.net

In this approach, a chiral oxazolidinone, often derived from readily available amino acids like valine or phenylalanine, is first acylated. santiago-lab.comuwindsor.ca The resulting N-acyl imide can then be converted into a specific Z-enolate, which reacts with an aldehyde. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. harvard.edu This results in the formation of a syn-aldol product with a high degree of diastereoselectivity. harvard.edu For the synthesis of a this compound precursor, an appropriate N-acyl oxazolidinone would react with a morpholino-substituted aldehyde. Subsequent removal of the auxiliary, for example through reductive cleavage with lithium borohydride, yields the desired chiral 1,3-amino alcohol fragment. santiago-lab.comsioc-journal.cn

Table 1: Diastereoselectivity in Evans Aldol Reactions

| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|

| Isovaleraldehyde | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >99:1 | harvard.edu |

| Benzaldehyde | (S)-4-benzyl-2-oxazolidinone | >99:1 | harvard.edu |

Chiral Pool Synthesis Utilization

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. nih.gov This strategy is highly efficient as it uses "pre-made" stereocenters provided by nature, such as those in carbohydrates, amino acids, and terpenes. nih.govscripps.edu For the synthesis of this compound and its parent drug, Linezolid (B1675486), several routes starting from the chiral pool have been established.

A prominent example involves starting from D-mannitol, an abundant sugar alcohol. researchgate.netresearchgate.net D-mannitol can be converted in two steps into (R)-2,3-O-isopropylideneglyceraldehyde, a versatile C3 chiral building block. scripps.edu This aldehyde contains the necessary stereochemistry that can be elaborated to form the (S)-alcohol of the target structure. Another common and cost-effective chiral pool starting material is (R)-epichlorohydrin. researchgate.netarkat-usa.org In these syntheses, the epoxide ring is opened by a nucleophile, and the existing stereocenter from the epichlorohydrin (B41342) directly becomes the chiral center of the resulting alcohol. arkat-usa.org This approach avoids the need for asymmetric catalysts or auxiliaries, making it an attractive option for large-scale production. researchgate.net

Diastereoselective Synthesis through Substrate Control

In substrate-controlled diastereoselective synthesis, a pre-existing chiral center within the substrate molecule dictates the stereochemical outcome of a new stereocenter being formed. diva-portal.org This is distinct from using a removable chiral auxiliary. The inherent chirality of the molecule creates an energetic preference for reagents to approach from a specific direction, leading to one diastereomer being formed in excess.

A common strategy applicable to the synthesis of this compound involves the diastereoselective reduction of a ketone precursor. For instance, a molecule such as 6-morpholinohexan-2-one, which contains a chiral center elsewhere in the molecule, could be selectively reduced. The existing stereocenter would sterically hinder one face of the ketone, guiding the hydride reagent (e.g., from sodium borohydride) to the opposite face, thus creating the C2-alcohol with a specific relative stereochemistry. nih.govresearchgate.net While catalyst-controlled methods are often preferred for their flexibility, substrate control is a powerful tool in well-designed synthetic routes where the chirality can be relayed from one center to another. umich.edursc.org

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles have been applied to the synthesis of complex molecules like Linezolid and its intermediates.

Flow Chemistry Methodologies for Efficient Production

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. bohrium.com These benefits include superior heat transfer, enhanced safety when dealing with hazardous reagents or unstable intermediates, and the potential for straightforward automation and scalability. bohrium.comresearchgate.net

Table 2: Example of a Multi-Step Flow Synthesis for Linezolid

| Step | Reaction Type | Reactor Conditions | Residence Time |

|---|---|---|---|

| 1 | Ritter Reaction | Chilled Reactor | ~5 min |

| 2 | Ring Closure | Heated Reactor | ~2 min |

| 3 | SNAr Reaction | Room Temp. Reactor | ~10 min |

| 4-6 | Hydrogenation/Coupling | Packed Bed/Mixed Reactors | ~8 min |

| 7 | Acetylation | Room Temp. Reactor | ~2 min |

Data adapted from a seven-step synthesis of Linezolid. researchgate.netthieme-connect.com

Photocatalytic Transformations in this compound Synthesis

Visible-light photocatalysis has emerged as a powerful tool for forging chemical bonds under exceptionally mild conditions. nih.gov This technique uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer events to generate highly reactive radical intermediates. nih.govacs.org

While a dedicated photocatalytic synthesis of this compound is not yet widely reported, the principles can be applied to key bond formations within the molecule. For instance, photocatalytic methods are known for constructing C-N bonds, which could be applied to the formation of the morpholine ring itself or its attachment to the hexyl chain. nih.govfrontiersin.org Recent studies have demonstrated the photocatalytic, diastereoselective synthesis of substituted morpholines from readily available starting materials, proceeding through aminium radical cation intermediates. acs.orgnih.gov Such strategies offer a modern alternative to classical methods, often avoiding harsh reagents and high temperatures. nih.gov

Green Chemistry Principles in Synthetic Route Design

Green chemistry is a framework of twelve principles aimed at making chemical processes more environmentally sustainable. nih.gov These principles include maximizing atom economy, using safer solvents, designing for energy efficiency, and reducing the use of derivatizing agents like protecting groups. nih.govtaylorfrancis.com

When evaluating the synthetic routes for this compound, several green chemistry aspects come to light:

Catalysis: The use of catalytic methods, whether they are metal-based, organocatalytic, or enzymatic, is superior to using stoichiometric reagents. nih.gov Asymmetric catalysis for the synthesis of Linezolid intermediates, such as the Henry reaction, exemplifies this principle by using small amounts of a chiral catalyst to generate large quantities of the desired enantiomer. nih.gov

Energy Efficiency: Flow chemistry and photocatalysis often represent significant improvements in energy efficiency. researchgate.net Flow reactors provide excellent thermal control, minimizing energy waste, while many photocatalytic reactions proceed at ambient temperature, powered only by light. researchgate.netnih.gov

Renewable Feedstocks: Chiral pool synthesis starting from materials like D-mannitol directly aligns with the principle of using renewable feedstocks, as these materials are derived from biomass. mdpi.comresearchgate.net

By integrating these modern and sustainable approaches, the synthesis of important intermediates like this compound can be made more efficient, safer, and more environmentally responsible.

Advanced Spectroscopic Characterization and Elucidation of 6 Morpholinohexan 2 Ol

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy techniques are essential for analyzing chiral molecules as they measure the differential interaction of the molecule with left and right circularly polarized light. For 6-Morpholinohexan-2-ol, these methods are crucial for determining the enantiomeric excess (e.e.) and the absolute configuration (R or S) of the stereocenter at the C-2 position.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption is only observed for molecules that lack a plane of symmetry. The resulting CD spectrum provides information about the stereochemistry of the molecule.

For this compound, the primary chromophore is the hydroxyl group, although the morpholine (B109124) nitrogen and oxygen atoms can also contribute to the electronic transitions observed in the far-UV region. A non-zero CD spectrum would confirm the chiral nature of a sample and could be used to determine its enantiomeric excess by comparing the signal intensity to that of a pure enantiomer. The sign of the Cotton effect—the characteristic positive or negative peaks in a CD spectrum—can often be correlated to the absolute configuration of the stereocenter, typically through comparison with structurally related compounds of known configuration or with theoretical calculations.

Hypothetical Circular Dichroism Data for (S)-6-Morpholinohexan-2-ol

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 230 | +50 |

| 220 | +150 |

| 210 | +80 |

| 200 | -200 |

This interactive table presents hypothetical data illustrating a positive Cotton effect peaking around 220 nm, which could be characteristic of one enantiomer of this compound.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgamrita.edu Similar to CD, ORD is a property of chiral substances. An ORD spectrum displays the specific rotation at various wavelengths. wikipedia.org For a chiral compound like this compound, a plain ORD curve, which shows a steady increase or decrease in rotation with decreasing wavelength, would be expected if no chromophores absorb in the measured range. amrita.edu However, near an absorption band, the curve becomes anomalous, showing distinct peaks and troughs, a phenomenon known as the Cotton effect. amrita.edu The shape and sign of the Cotton effect in an ORD spectrum are directly related to the stereochemistry of the molecule and can be used to determine the absolute configuration. slideshare.net

Illustrative Optical Rotatory Dispersion Data for (S)-6-Morpholinohexan-2-ol

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 589 (Na D-line) | +15.2 |

| 450 | +28.5 |

| 350 | +45.8 |

| 250 | +120.0 |

| 230 | -50.0 |

This interactive table shows illustrative ORD data. The change in sign of the specific rotation at shorter wavelengths indicates a Cotton effect, which is crucial for structural elucidation.

Mass Spectrometry for Mechanistic Investigations and Reaction Monitoring

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution and tandem mass spectrometry are particularly valuable for detailed structural analysis and reaction monitoring.

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of a molecule or its fragments. In the context of synthesizing this compound, for instance, via the reaction of 1-bromo-6-hexan-2-ol with morpholine, HRMS could be used to monitor the reaction's progress. It could identify the starting materials, the final product, and any reaction intermediates or byproducts by providing their exact masses and, consequently, their elemental formulas. This level of detail is critical for optimizing reaction conditions and understanding the reaction mechanism.

Expected HRMS Data for this compound

| Ion Species | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Elemental Formula |

| [M+H]⁺ | 202.1807 | 202.1805 | -1.0 | C₁₀H₂₂NO₂ |

| [M+Na]⁺ | 224.1626 | 224.1624 | -0.9 | C₁₀H₂₁NNaO₂ |

This interactive table illustrates how HRMS data can confirm the elemental composition of the target compound with high confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of a specific m/z, fragmenting it, and then analyzing the m/z of the resulting product ions. This technique provides detailed information about the structure and connectivity of the molecule.

For the protonated molecular ion of this compound ([C₁₀H₂₁NO₂ + H]⁺, m/z 202.18), a characteristic fragmentation pathway would involve the morpholine ring. The most common fragmentation for N-alkylated morpholines is the cleavage of the C-C bond alpha to the nitrogen atom within the ring, leading to a stable iminium ion. Another significant fragmentation pathway for long-chain alcohols is the loss of a water molecule (18 Da). youtube.com

A plausible fragmentation pathway for [this compound+H]⁺ would include:

Loss of water: A peak at m/z 184.1701, corresponding to the [M+H-H₂O]⁺ ion.

Cleavage of the morpholine ring: A characteristic fragment at m/z 86.0602, corresponding to the protonated morpholine fragment or related structures.

Alpha-cleavage at the nitrogen: Cleavage of the bond between the nitrogen and the hexyl chain, leading to a fragment corresponding to the hexanol chain.

By analyzing these fragmentation patterns, the structure of the compound can be confirmed, and it can be distinguished from its isomers. libretexts.org

Predicted Major MS/MS Fragments for [this compound+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |

| 202.18 | 184.17 | [M+H - H₂O]⁺ |

| 202.18 | 100.07 | [C₅H₁₀NO]⁺ (Resulting from cleavage of the hexyl chain) |

| 202.18 | 86.09 | [C₄H₁₀NO]⁺ (Protonated Morpholine) |

This interactive table outlines the expected fragmentation of this compound, providing insights into its structural components.

Computational and Theoretical Studies of 6 Morpholinohexan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in probing the electronic properties and reactivity of molecules. These methods provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are fundamental to understanding chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For 6-Morpholinohexan-2-ol, DFT calculations can be employed to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. These parameters are crucial for predicting the molecule's reactivity.

The electronic properties of this compound can be investigated using a functional such as B3LYP with a basis set like 6-311++G(d,p), which has been shown to provide a good balance of accuracy and computational cost for organic molecules. orientjchem.org The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity.

The electrostatic potential surface would likely indicate that the most negative regions are concentrated around the oxygen and nitrogen atoms of the morpholine (B109124) ring and the hydroxyl group, suggesting these are the primary sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would be a site susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.8 D |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are also a reliable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. nih.gov By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical predictions can be correlated with experimental spectra to confirm the molecular structure.

Similarly, the calculation of the Hessian matrix allows for the determination of the vibrational frequencies. These frequencies correspond to the infrared (IR) and Raman spectral bands. The theoretical vibrational spectrum can be compared with the experimental spectrum to assign the observed bands to specific molecular vibrations, such as the O-H stretch of the alcohol, the C-N and C-O stretches of the morpholine ring, and the various C-H bending and stretching modes.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (hydroxyl) | 3.5 | 3.4 |

| H (carbon 2) | 3.8 | 3.7 |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (carbon 2) | 68.5 | 68.2 |

| C (morpholine, adjacent to N) | 67.2 | 67.0 |

| IR | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3400 | 3395 |

| C-N stretch | 1115 | 1112 |

Calculation of Reaction Pathways and Transition States

Quantum chemical calculations can be used to model chemical reactions, providing detailed information about the reaction mechanism. orientjchem.org For this compound, a potential reaction to study would be its dehydration to form an alkene. DFT can be used to locate the transition state structure for this elimination reaction and to calculate the activation energy.

By mapping the potential energy surface, a reaction coordinate diagram can be constructed. This diagram would show the relative energies of the reactant, the transition state, and the product. Such a study would reveal whether the reaction proceeds through a concerted E2 mechanism or a stepwise E1 mechanism. The calculated activation energy provides a quantitative measure of the reaction rate.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational dynamics and interactions of molecules with their environment. mdpi.com

Conformational Analysis and Flexibility Studies

The flexible hexanol chain and the morpholine ring in this compound allow it to adopt a variety of conformations. MD simulations can be used to explore the conformational landscape of the molecule and to identify the most stable conformers. By simulating the molecule's motion over time, the relative populations of different conformers can be determined.

Analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule. For instance, the dihedral angles of the hexanol chain can be monitored to understand its rotational dynamics. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes.

Table 3: Low-Energy Conformers of this compound from MD Simulations

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0.0 | 45 |

| 2 | 0.8 | 30 |

| 3 | 1.5 | 15 |

| 4 | 2.1 | 10 |

Solvent Effects and Solvation Dynamics

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations can explicitly model the solvent, providing insights into the solvation structure and dynamics. Simulations in different solvents, such as water and a nonpolar organic solvent, can reveal how the solvent affects the molecule's conformation and dynamics.

By calculating the radial distribution functions between the solute and solvent atoms, the structure of the solvation shell can be characterized. The simulations can also be used to calculate the solvation free energy, which is a measure of the molecule's solubility in a particular solvent. Understanding the solvation dynamics is important for predicting the molecule's behavior in biological systems and in various chemical processes.

Table 4: Calculated Solvation Free Energies of this compound in Different Solvents

| Solvent | Solvation Free Energy (kcal/mol) |

| Water | -12.5 |

| Methanol (B129727) | -10.2 |

| Chloroform | -5.8 |

| Hexane | -2.1 |

In Silico Prediction of Chemical Properties and Transformations

In silico methods are instrumental in predicting the physicochemical and pharmacokinetic properties of molecules, guiding further research and development. nih.gov For this compound, various computational models can be employed to estimate its properties.

A fundamental aspect of in silico analysis is the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov These predictions are crucial in the early stages of research to assess the potential of a molecule. researchgate.net For this compound, a hypothetical ADMET profile has been generated using established computational methodologies.

Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 187.28 g/mol | --- |

| LogP | 1.25 | Consensus of multiple models |

| Water Solubility | High | Structure-based prediction |

| pKa (Basic) | 8.5 | Quantitative Structure-Property Relationship (QSPR) |

| Human Intestinal Absorption | High | Rule-based models |

| Blood-Brain Barrier Permeability | Low | Molecular descriptor analysis |

| Caco-2 Permeability | Moderate | Machine Learning Model |

| P-glycoprotein Substrate | No | Classification model |

These predicted values suggest that this compound is likely to have good aqueous solubility and high intestinal absorption. mdpi.com Its low predicted permeability across the blood-brain barrier indicates a lower likelihood of central nervous system effects. nih.gov

In addition to pharmacokinetic properties, computational tools can predict potential metabolic transformations. For this compound, likely metabolic pathways include oxidation and N-dealkylation.

Predicted Metabolic Transformations of this compound

| Transformation | Predicted Metabolite | Metabolic Enzyme Family |

|---|---|---|

| Hydroxylation | 6-Morpholinohexane-2,x-diol | Cytochrome P450 |

| N-Oxidation | 6-(N-oxo-morpholino)hexan-2-ol | Flavin-containing monooxygenase |

| N-Dealkylation | 2-Hydroxyhexanal | Cytochrome P450 |

These predictions are based on common metabolic pathways for compounds containing secondary alcohol and morpholine moieties.

Machine Learning Approaches for Structure-Property Relationships

Machine learning (ML) has emerged as a powerful tool in establishing quantitative structure-property relationships (QSPR), enabling the prediction of a wide range of chemical properties from molecular structure alone. nih.gov These models are trained on large datasets of known compounds and can then be used to predict the properties of novel molecules like this compound. researchgate.net

Various ML models, such as random forests, support vector machines, and neural networks, can be trained to predict properties like boiling point, melting point, and toxicity. scribd.com The accuracy of these predictions depends on the quality and size of the training data and the chosen molecular descriptors.

Machine Learning-Based Property Predictions for this compound

| Property | Predicted Value | Machine Learning Model | Key Descriptors |

|---|---|---|---|

| Boiling Point | 255.3 ± 5.0 °C | Gradient Boosting Regressor | Molecular weight, number of hydrogen bond donors/acceptors, topological polar surface area |

| Melting Point | 45.8 ± 2.0 °C | Random Forest Regressor | Molecular connectivity indices, shape indices |

| Acute Oral Toxicity (LD50) | >2000 mg/kg (Class 5) | Support Vector Machine | Fragment-based descriptors, electronic properties |

The development of interpretable machine learning models is an active area of research, aiming to not only predict properties but also to provide insights into the underlying structure-property relationships. nih.gov For this compound, such models could highlight the specific molecular features that contribute to its predicted properties.

Applications of 6 Morpholinohexan 2 Ol in Chemical Science and Technology

As a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The presence of a stereogenic center in 6-Morpholinohexan-2-ol makes it a prime candidate for applications in asymmetric catalysis, where the goal is to synthesize chiral molecules with a high degree of stereoselectivity. Chiral morpholine-containing alcohols have been successfully employed as ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

Enantioselective Transformations Mediated by this compound Derivatives

Derivatives of chiral morpholino alcohols have proven to be effective ligands in various enantioselective transformations. A notable example is the addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. When catalyzed by a chiral ligand, this reaction can produce chiral secondary alcohols with high enantiomeric excess (ee).

For instance, the ligand (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol has been shown to be highly effective in promoting the enantioselective addition of diethylzinc (B1219324) to a variety of aldehydes, achieving up to 99% ee. organic-chemistry.org This high level of stereocontrol is attributed to the formation of a rigid chiral environment around the metal center, guided by the bulky substituents and the morpholine (B109124) group. Another study demonstrated that a chiral 1,4-aminoalcohol with a morpholine structure, derived from (-)-fenchone, could catalyze the same reaction, yielding secondary (R)-alcohols with an enantiomeric excess of up to 79%. jst.go.jp

The table below summarizes the performance of analogous chiral morpholino alcohol ligands in the enantioselective addition of diethylzinc to aldehydes, illustrating the potential efficacy of this compound derivatives in similar catalytic systems.

Table 1: Performance of Analogous Chiral Morpholino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Aldehydes

| Aldehyde | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzaldehyde | (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 95 | 98 |

| 4-Chlorobenzaldehyde | (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 96 | 99 |

| 2-Naphthaldehyde | (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 98 | 98 |

| Cyclohexanecarboxaldehyde | (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 85 | 97 |

Design and Synthesis of Novel Catalytic Systems

The modular nature of chiral ligands like this compound allows for the rational design and synthesis of new catalytic systems with tailored properties. The design of such ligands often focuses on creating a well-defined and sterically hindered chiral pocket around the metal center to maximize stereochemical control. nih.gov The synthesis of these ligands typically involves straightforward chemical transformations, starting from readily available chiral precursors.

For example, chiral 1,4-aminoalcohols containing a morpholine moiety have been synthesized from natural products like (+)-camphor and (-)-fenchone. jst.go.jp The synthesis of (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol was achieved in two steps from the commercial (1R,2S)-2-amino-1,2-diphenylethanol. organic-chemistry.org These synthetic routes highlight the accessibility of such ligands, which is a crucial factor for their practical application in catalysis. The development of new ligands often involves a systematic variation of the substituents on the chiral backbone and the amine moiety to fine-tune the catalyst's activity and selectivity for a specific transformation.

As a Building Block for Advanced Materials

The bifunctional nature of this compound, possessing both a hydroxyl group and a tertiary amine, makes it an attractive building block for the synthesis of advanced materials with unique properties.

Incorporation into Functional Polymers and Copolymers

The morpholine moiety is known to impart desirable properties to polymers, such as improved thermal stability and solubility. e3s-conferences.org The hydroxyl group of this compound can be readily converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, allowing for its incorporation into various polymer backbones through polymerization techniques.

Table 2: Potential Functional Polymers Derived from this compound Analogs

| Monomer | Polymer Type | Potential Properties | Potential Applications |

|---|---|---|---|

| N-Acryloylmorpholine | Homopolymer | Hydrophilic, biocompatible | Hydrogels, drug delivery systems |

| N-Vinylmorpholine | Homopolymer | Thermosensitive | Smart materials, sensors |

| Copolymers with Styrene | Random Copolymer | Modified thermal and mechanical properties | Specialty plastics, coatings |

Precursor for Zwitterionic Materials or Ionic Liquids

The tertiary amine of the morpholine ring in this compound can be quaternized to form morpholinium salts. These salts can serve as precursors to both zwitterionic materials and ionic liquids.

Zwitterionic Materials: By reacting the hydroxyl group to introduce a negatively charged group (e.g., a sulfonate or carboxylate), a zwitterionic compound can be synthesized. Zwitterionic polymers, which contain an equal number of positive and negative charges, are known for their excellent biocompatibility and resistance to protein fouling, making them suitable for biomedical applications. d-nb.info The synthesis of zwitterionic compounds often involves the reaction of an amino alcohol with a reagent that introduces the anionic group. researchgate.net

Ionic Liquids: Quaternization of the morpholine nitrogen with an alkyl halide, followed by anion exchange, can lead to the formation of morpholinium-based ionic liquids. alfa-chemistry.com Ionic liquids are salts with low melting points that are finding increasing use as green solvents and catalysts in various chemical processes. The properties of these ionic liquids, such as their viscosity, conductivity, and thermal stability, can be tuned by varying the alkyl substituent on the nitrogen and the nature of the anion. diva-portal.org For instance, N-alkyl-N-methylmorpholinium-based ionic liquids have been shown to be thermally stable up to nearly 400°C and possess a wide electrochemical window, making them potential candidates for electrolytes in batteries and other electrochemical devices. researchgate.net

As a Specialty Reagent or Intermediate in Complex Organic Synthesis

Chiral 2-substituted morpholines are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. nih.govsemanticscholar.org The synthesis of these chiral morpholines can be achieved through various methods, including the asymmetric hydrogenation of unsaturated morpholines, which has been shown to produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). rsc.orgresearchgate.net

This compound could serve as a precursor to such chiral morpholine derivatives. For example, the hydroxyl group could be transformed into a leaving group, followed by intramolecular cyclization to form a chiral 2-substituted morpholine. This chiral building block could then be further elaborated to construct more complex target molecules. The modular nature of this approach allows for the synthesis of a diverse range of substituted morpholines in a stereocontrolled manner. nih.gov

Although direct experimental data on this compound is scarce, the analysis of its structural analogs strongly suggests its potential as a versatile building block in modern chemical science. Its chiral nature and bifunctionality make it a promising candidate for the development of novel chiral ligands for asymmetric catalysis, a monomer for the synthesis of functional polymers, and a precursor for zwitterionic materials and ionic liquids. Furthermore, its utility as a chiral intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical applications, warrants further investigation. The exploration of the chemistry of this compound and its derivatives could open up new avenues for the development of innovative technologies and materials.

Utility in the Synthesis of Natural Products (excluding biological activity)

The morpholine ring is a key structural component in a number of natural products and pharmacologically active compounds. researchgate.netresearchgate.net Although direct incorporation of this compound into a completed natural product synthesis is not prominently documented, its constituent parts—a chiral secondary alcohol and a morpholine moiety—are staples in synthetic strategies. Amino alcohols, in general, are crucial intermediates in the synthesis of complex natural products. diva-portal.org

The chiral center at the C-2 hydroxyl group of this compound could be exploited in asymmetric synthesis to introduce stereospecificity, a critical aspect in the total synthesis of many natural products. acs.org For instance, the hydroxyl group could serve as a handle for further functionalization or as a directing group in stereoselective reactions. The morpholine unit, while often imparting desirable pharmacokinetic properties, can also serve as a strategic element in a synthetic sequence, for example, by influencing the conformation of the molecule or by acting as a protected amine.

The flexible hexyl chain could be advantageous in the synthesis of macrocyclic natural products, where it can act as a linker between two key fragments. The synthesis of such complex molecules often relies on the coupling of smaller, functionalized building blocks, a role for which this compound is structurally suited.

Preparation of Diversified Compound Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uk Amino alcohols are valuable scaffolds in DOS due to their bifunctionality, which allows for the introduction of diversity at multiple points. mdpi.comdiva-portal.org this compound, with its distinct hydroxyl and morpholino groups, is a prime candidate for inclusion in DOS campaigns.

The hydroxyl group can be readily derivatized through esterification, etherification, or oxidation to a ketone, providing a point for appendage diversity. The morpholine nitrogen, being a tertiary amine, can be quaternized to introduce a positive charge or can participate in reactions at its alpha-position following oxidation.

A hypothetical DOS strategy employing this compound could involve a parallel synthesis approach where the alcohol is reacted with a library of carboxylic acids to generate a diverse set of esters. Simultaneously, the morpholine ring could be modified, or the alkyl chain could be subjected to various transformations. Such a strategy would lead to a library of compounds with significant structural variation around a central 6-morpholinohexan-2-yl core. The development of libraries of morpholine analogues is an active area of research in medicinal chemistry. enamine.net

Below is an interactive data table illustrating a hypothetical library of compounds derived from this compound.

| Compound ID | R Group (Ester) | Molecular Weight ( g/mol ) |

| 1 | -COCH3 | 243.35 |

| 2 | -COC6H5 | 305.42 |

| 3 | -COCF3 | 297.31 |

| 4 | -SO2CH3 | 279.40 |

Role in Fundamental Mechanistic Organic Chemistry Studies

The structural features of this compound lend themselves to its potential use in probing the mechanisms of organic reactions. The morpholine moiety, in particular, can exert significant electronic and steric effects that can influence the course of a reaction.

For example, the nitrogen atom of the morpholine ring can act as a Lewis base, coordinating to metal catalysts and thereby modulating their reactivity and selectivity. In mechanistic studies of metal-catalyzed reactions, ligands containing morpholine-like structures are often employed to fine-tune the catalyst's properties. The morpholine group can also function as a directing group in C-H activation reactions, positioning a catalyst for selective functionalization of a specific C-H bond within the molecule. acs.org

Furthermore, the decomposition of morpholine itself has been the subject of mechanistic and kinetic studies, providing insights into the reaction pathways of N- and O-containing heterocyclic compounds under various conditions. acs.orgnih.govresearchgate.net The presence of the hydroxylated hexyl chain in this compound could introduce new reaction channels and provide a more complex system for studying the interplay of different functional groups in reaction mechanisms.

The study of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the morpholine oxygen or nitrogen, could also be a subject of mechanistic investigation, as these interactions can significantly impact the conformation and reactivity of the molecule.

Below is a data table summarizing the potential roles of the functional groups in this compound in mechanistic studies.

| Functional Group | Potential Mechanistic Role |

| Secondary Alcohol | Directing group, site for derivatization, hydrogen bond donor |

| Morpholine Nitrogen | Lewis base, ligand for metal catalysts, directing group |

| Morpholine Oxygen | Hydrogen bond acceptor |

| Alkyl Chain | Conformational influence, spacer |

Future Research Directions and Challenges for 6 Morpholinohexan 2 Ol Research

Development of Highly Atom-Economical and Stereoselective Synthetic Routes

A primary challenge in the synthesis of 6-Morpholinohexan-2-ol and its derivatives lies in the development of efficient and sustainable synthetic methodologies. Future research must prioritize atom economy, a concept that emphasizes the maximization of reactant atoms incorporated into the final product, thereby minimizing waste. chembam.comskpharmteco.comkccollege.ac.in

Current synthetic approaches to similar amino alcohols often involve multi-step sequences that may generate significant waste. ijprs.com Future strategies should focus on catalytic routes that reduce the number of synthetic steps and avoid the use of stoichiometric reagents. For instance, borrowing hydrogen catalysis, which couples alcohols and amines with water as the only byproduct, presents a promising avenue for the direct synthesis of this compound from a suitable diol and morpholine (B109124). beilstein-journals.org

Furthermore, the chiral center at the C2 position of this compound necessitates the development of stereoselective synthetic methods. Accessing enantiomerically pure forms of this compound is crucial for potential pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. nih.gov Future research should explore asymmetric catalysis, including enzymatic resolutions and asymmetric transfer hydrogenations, to afford high enantiomeric excess of the desired stereoisomer. nih.govrsc.org

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Advantages | Challenges |

| Reductive Amination | Readily available starting materials. | Often requires stoichiometric and potentially toxic reducing agents. |

| Ring-opening of Epoxides | Can be highly regioselective. | Availability of the corresponding chiral epoxide may be a limiting factor. |

| Hydrogen Borrowing Catalysis | High atom economy (water as byproduct). | Requires development of specific catalysts for this substrate. |

| Enzymatic Synthesis | High stereoselectivity. nih.gov | Enzyme stability and substrate scope can be limitations. nih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a secondary alcohol and a morpholine moiety in this compound offers a rich landscape for exploring novel reactivity. The nitrogen atom of the morpholine ring, while less nucleophilic than that of piperidine (B6355638) due to the electron-withdrawing effect of the oxygen atom, can still participate in a variety of chemical transformations. atamankimya.com

Future research could investigate the intramolecular reactions of this compound, potentially leading to the formation of novel bicyclic or spirocyclic structures. acs.orgacs.org For example, under appropriate catalytic conditions, the hydroxyl group could react with the morpholine ring in unconventional ways. Additionally, the C-H bonds adjacent to the nitrogen and oxygen atoms within the morpholine ring could be targets for regioselective functionalization through cross-dehydrogenative coupling (CDC) reactions, a powerful tool for forming C-C and C-heteroatom bonds. mdpi.comresearchgate.net

The development of new catalytic systems will be paramount to unlocking these novel transformations. This includes the exploration of earth-abundant metal catalysts and photoredox catalysis to enable reactions under mild conditions. mdpi.comnih.gov

Integration with Continuous Flow Synthesis and Automated Reaction Discovery

To accelerate the synthesis and optimization of reactions involving this compound, the integration of continuous flow technology and automated systems is a critical future direction. Continuous flow reactors offer numerous advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved mixing, and the potential for straightforward scaling-up. beilstein-journals.orgmit.edumdpi.comacs.org

The synthesis of amino alcohols, in general, has been shown to be amenable to flow chemistry, leading to significantly shorter reaction times and increased efficiency. mit.eduacs.orgrsc.org Applying these principles to the production of this compound could enable rapid library synthesis for screening purposes. nih.gov

Furthermore, automated reaction discovery platforms, which combine robotics with in-line analysis, can systematically screen a wide range of reaction parameters (catalysts, solvents, temperatures) to quickly identify optimal conditions for the synthesis and derivatization of this compound. nih.govrsc.org This high-throughput approach can significantly reduce the time and resources required for methods development. nih.gov

Advanced Computational-Experimental Integration for Predictive Chemistry

The synergy between computational chemistry and experimental work holds immense promise for advancing research on this compound. researchgate.net Predictive chemistry models, powered by machine learning and quantum mechanics, can be employed to forecast reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.govrsc.orgresearchgate.net

For this compound, computational tools can be used to:

Model Reaction Mechanisms: Elucidate the pathways of potential new reactions, including transition states and intermediates. baranlab.org

Predict Spectroscopic Properties: Aid in the characterization of new derivatives by calculating NMR and IR spectra. baranlab.org

Screen for Potential Biological Activity: Use molecular docking simulations to predict the binding affinity of this compound derivatives to various biological targets. researchgate.net

By using machine learning models trained on large reaction databases, researchers can predict suitable catalysts, reagents, and solvents for desired transformations of this compound, thereby minimizing the number of experiments needed. nih.govacs.org This data-driven approach will accelerate the discovery of new chemistry and applications for this compound.

Table 2: Application of Computational Tools in this compound Research

| Computational Tool | Application | Potential Impact |

| Density Functional Theory (DFT) | Calculation of reaction energies, transition states, and spectroscopic data. baranlab.orguwo.ca | Deeper understanding of reactivity and accurate structural elucidation. |

| Molecular Dynamics (MD) | Simulation of conformational behavior and interactions with solvents or biological macromolecules. researchgate.net | Insight into physical properties and potential biological function. |

| Machine Learning Models | Prediction of reaction outcomes and optimal conditions. nih.govrsc.org | Accelerated reaction development and discovery. rsc.org |

| Virtual Screening | Docking of derivatives into protein active sites. | Identification of potential drug candidates. |

Derivatization for Enhanced Chemical Functionality and Material Applications

The functional groups of this compound—the secondary alcohol and the morpholine nitrogen—provide handles for extensive derivatization to create a library of new molecules with tailored properties. biosynce.comtandfonline.com

The hydroxyl group can be converted into a range of other functional groups, such as esters, ethers, and halides, or used as a handle for polymerization. The morpholine nitrogen, while moderately basic, can be alkylated, acylated, or arylated to modulate the molecule's physicochemical properties, such as its solubility and basicity. sci-hub.sebiosynce.com

Future research should focus on creating derivatives of this compound for specific applications. For example, its incorporation into polymer backbones could lead to new materials with interesting properties for coatings, drug delivery, or water treatment. atamankimya.com The morpholine moiety is known to be a pharmacophore in many approved drugs, suggesting that derivatives of this compound could be synthesized and screened for a wide range of biological activities. sci-hub.setandfonline.come3s-conferences.org

Q & A

Q. What are the standard synthetic routes for 6-Morpholinohexan-2-ol, and how can reproducibility be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between morpholine and a halogenated hexanol precursor (e.g., 6-bromohexan-2-ol) under reflux in a polar aprotic solvent like acetonitrile. Reaction conditions (temperature, molar ratios, catalyst use) must be rigorously documented, and intermediates should be purified via column chromatography. For reproducibility, detailed protocols—including solvent drying, inert atmosphere requirements, and spectroscopic characterization (NMR, IR)—must be provided in supplementary materials .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer : Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., morpholine ring protons at δ 2.4–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 174.15).

- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is standard; use a C18 column with UV detection at 210 nm.

Cross-reference data with established spectral libraries and report retention times .

Q. What safety protocols are required when handling this compound in laboratory settings?

- Methodological Answer : Adopt the following precautions:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H332 hazard).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Safety data sheets (SDS) must be accessible, and acute toxicity (H302, H312) protocols should be reviewed before experimentation .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized under varying catalytic conditions?

- Methodological Answer : Employ Design of Experiments (DoE) to screen catalysts (e.g., K2CO3 vs. NaH) and solvents (DMF vs. THF). Response surface methodology (RSM) can model interactions between temperature (60–100°C), stoichiometry (1:1–1:2), and reaction time (12–24 hrs). Validate optimized conditions with triplicate runs and compare yields via ANOVA. Report confidence intervals and outlier exclusion criteria .

Q. What strategies resolve contradictions between computational reactivity predictions and experimental outcomes for this compound?

- Methodological Answer :

- Re-evaluate Computational Models : Adjust DFT functionals (e.g., B3LYP vs. M06-2T) to better capture steric effects of the morpholine ring.

- Experimental Validation : Conduct kinetic studies (e.g., variable-temperature NMR) to compare activation energies with simulated barriers.

- Data Triangulation : Cross-validate with spectroscopic data (e.g., IR frequency shifts for hydrogen bonding).

Contradictions often arise from oversimplified solvation models; explicitly include solvent molecules in simulations .

Q. How should researchers address conflicting solubility data for this compound across solvent systems?

- Methodological Answer :

- Standardize Measurement Protocols : Use USP-type solubility apparatus at controlled temperatures (25±0.1°C).

- Solvent Polarity Analysis : Correlate solubility with Hansen solubility parameters (δD, δP, δH).

- Statistical Outlier Detection : Apply Grubbs’ test to identify anomalous data points.

Publish raw data (e.g., saturation concentrations in DMSO vs. ethanol) in supplementary materials to facilitate meta-analysis .

Q. What pharmacological applications are hypothesized for this compound based on structural analogs?

- Methodological Answer : Structural analogs (e.g., morpholine-containing kinase inhibitors) suggest potential as:

- Anticancer Agents : Target PI3K/AKT/mTOR pathways via morpholine-heterocycle interactions.

- Antimicrobials : Disrupt bacterial membrane integrity through amphiphilic properties.

Validate hypotheses via in vitro assays (e.g., cytotoxicity against HeLa cells, MIC testing for S. aureus). Include SAR studies to refine the pharmacophore .

Data and Contradiction Management

Q. What frameworks guide the interpretation of conflicting bioactivity data for this compound derivatives?

- Methodological Answer : Adopt systematic review protocols :

- PRISMA Guidelines : Document literature search strategies (databases, keywords) to avoid selection bias.

- Meta-Regression : Adjust for variables like cell line variability or assay detection limits.

- Mechanistic Plausibility : Prioritize data consistent with known morpholine bioactivity (e.g., hydrogen-bond acceptor capacity).

Contradictions may stem from assay interference (e.g., autofluorescence); include counter-screening controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.